![molecular formula C21H18N4O B10954975 (4E)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10954975.png)
(4E)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2,5-DIPHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound that belongs to the class of pyrazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2,5-DIPHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE typically involves the condensation of 1,3-dimethyl-1H-pyrazol-4-carbaldehyde with 2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2,5-DIPHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring can be functionalized with different substituents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions
Major Products Formed
The major products formed from these reactions include pyrazole oxides, hydrazine derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2,5-DIPHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2,5-DIPHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can affect signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
Hydrazine-coupled pyrazoles: These compounds have similar structural motifs and exhibit diverse pharmacological activities, including antileishmanial and antimalarial effects.
Bis(pyrazolyl)methanes: These derivatives also contain the pyrazole ring and are known for their biological activities and applications in coordination chemistry.
Properties
Molecular Formula |
C21H18N4O |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
(4E)-4-[(1,3-dimethylpyrazol-4-yl)methylidene]-2,5-diphenylpyrazol-3-one |
InChI |
InChI=1S/C21H18N4O/c1-15-17(14-24(2)22-15)13-19-20(16-9-5-3-6-10-16)23-25(21(19)26)18-11-7-4-8-12-18/h3-14H,1-2H3/b19-13+ |
InChI Key |
PQHUVIRKYOCRNQ-CPNJWEJPSA-N |
Isomeric SMILES |
CC1=NN(C=C1/C=C/2\C(=NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)C |
Canonical SMILES |
CC1=NN(C=C1C=C2C(=NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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